3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

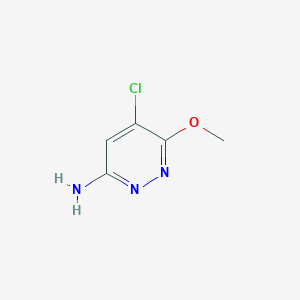

“3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Future Directions

The future directions for “3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde” and similar compounds lie in their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and overall cellular metabolism.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of certain genes involved in metabolic processes . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme temperatures, may lead to its degradation. Long-term studies have also indicated that the compound can have sustained effects on cellular function, potentially leading to cumulative changes in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can influence the activity of key metabolic enzymes, thereby altering the metabolic flux and levels of specific metabolites. These interactions can have downstream effects on overall cellular metabolism, potentially leading to changes in energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and efficacy . The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its specific effects on cellular processes . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of ethyl hydrazinecarboxylate with 3-methyl-2-pyrazolin-5-one, followed by oxidation of the resulting product to form the desired aldehyde.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "3-methyl-2-pyrazolin-5-one", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 3-methyl-2-pyrazolin-5-one in the presence of a base (e.g. sodium hydroxide) to form the corresponding hydrazone.", "Step 2: The hydrazone is then oxidized using an oxidizing agent (e.g. potassium permanganate, sodium dichromate) to form the desired aldehyde product, 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde." ] } | |

CAS RN |

1152617-35-0 |

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.